molecular formula C24H28N4O2 B11139134 N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide

Cat. No.: B11139134
M. Wt: 404.5 g/mol
InChI Key: WMGLZQBGDOXGDK-UHFFFAOYSA-N
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Description

N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its intricate structure, which includes an indole core, a piperazine ring, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the indole intermediate.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a Friedel-Crafts acylation reaction, using a dimethylbenzoyl chloride and a Lewis acid catalyst.

    Final Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophilic reagents.

Major Products Formed

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. It may exhibit activities such as enzyme inhibition or receptor modulation.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions, such as neurological disorders or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core and piperazine ring play crucial roles in binding to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)acetamide: A simpler analog with a similar dimethylphenyl group but lacking the indole and piperazine rings.

    N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-3-yl)acetamide: A closely related compound with a slight variation in the indole ring position.

    N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-5-yl)acetamide: Another analog with a different substitution pattern on the indole ring.

Uniqueness

N-(1-{2-[4-(2,4-dimethylphenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide stands out due to its specific combination of structural features, which may confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[1-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C24H28N4O2/c1-17-7-8-22(18(2)15-17)26-11-13-27(14-12-26)24(30)16-28-10-9-20-21(25-19(3)29)5-4-6-23(20)28/h4-10,15H,11-14,16H2,1-3H3,(H,25,29)

InChI Key

WMGLZQBGDOXGDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC4=C(C=CC=C43)NC(=O)C)C

Origin of Product

United States

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